(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-6-17-12-10(19-4)7-8-11(20-5)13(12)21-15(17)16-14(18)9(2)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAVAOQMULIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Its unique structure, which includes a thiazole ring and multiple methoxy groups, suggests significant potential for various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 366.43 g/mol. The structural features include:
- Thiazole Ring : Contributes to the compound's reactivity and biological properties.
- Methoxy Groups : Enhance solubility and potential interaction with biological targets.
- Ylidene Linkage : Indicates potential reactivity in biological systems.
The mechanism of action for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may exert effects through:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing signaling pathways.
Biological Activity Overview
Research into the biological activity of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide has identified several promising effects:
Antitumor Activity
Studies have indicated that compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15.6 | |
| MCF-7 | 12.3 | |
| A549 | 18.9 |
These results suggest that the compound may interfere with cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Antimicrobial Properties
Preliminary studies have also indicated antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings support further investigation into its potential as an antimicrobial agent.
Case Study 1: Antitumor Efficacy in Vivo
In a recent study involving mice bearing tumor xenografts, (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide was administered at varying doses. The results demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer therapy.
Case Study 2: Antimicrobial Screening
A screening assay was conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. Results indicated that the compound exhibited selective toxicity towards pathogenic strains while showing minimal cytotoxicity towards human cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core : Benzo[d]thiazol-2(3H)-ylidene.
- Substituents :
- 3-Ethyl group.
- 4,7-Dimethoxy groups.
- Isobutyramide side chain (Z-configuration).
Similar Compounds (from Evidence)
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II)
- Core : Benzodioxine fused with thiadiazole.
- Substituents : Hydrazine-carbothioamide group (E-configuration).
- Key Difference : Lacks the ethyl and dimethoxy substituents but includes a sulfur-rich thiadiazole system .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Core: Thiadiazole ring. Substituents:
- 3-Methylphenyl group.
- Dimethylamino acryloyl moiety.
- Benzamide side chain.
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) Core: Thiadiazole ring. Substituents:
- 3-Chlorophenyl group.
- Dimethylamino acryloyl moiety. Key Difference: Chlorine substituent introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
Physical and Spectroscopic Properties
Research Implications and Gaps
- Synthetic Challenges : Stereoselective synthesis of the Z-isomer requires optimization, as evidenced by the E-configuration dominance in related compounds like II .
- Biological Data: Limited evidence on the target compound’s activity necessitates further studies, drawing parallels with 4g and 4h, which show promise in antimicrobial assays .
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with isobutyramide derivatives. Key steps include:
- Thiazole Ring Formation : Reacting 3-ethyl-4,7-dimethoxybenzothiazole-2-amine with isobutyryl chloride under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0–5°C, followed by reflux for 6–8 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the (Z)-isomer due to potential stereoisomerism .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature profiles can improve yields. For example, using catalytic p-toluenesulfonic acid (PTSA) in ethanol at 60°C enhances imine formation efficiency .
Q. How can the (Z)-configuration of this compound be confirmed experimentally?
Methodological Answer: The stereochemistry is validated via:
- ¹H NMR Spectroscopy : The (Z)-isomer exhibits a distinct downfield shift (~δ 8.2–8.5 ppm) for the imine proton due to conjugation with the thiazole ring. In contrast, the (E)-isomer shows a shielded signal (~δ 7.8 ppm) .
- X-ray Crystallography : Single-crystal analysis provides definitive confirmation. For analogous benzothiazole derivatives, the (Z)-configuration shows a dihedral angle <10° between the thiazole and amide planes .
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial studies?
Methodological Answer:
- In Vitro Assays : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 18–24 hours .
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) targeting bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis. The benzo[d]thiazole moiety shows strong binding affinity (ΔG ≈ -9.2 kcal/mol) to FabI’s active site .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., Mueller-Hinton broth pH 7.2–7.4) and use reference strains (ATCC controls).
- Structural Confounders : Verify purity (>95% by HPLC) and stereochemistry. For example, trace (E)-isomer contamination (even 5%) can reduce observed activity by 30% .
- Dose-Response Analysis : Perform IC₅₀ curves (GraphPad Prism) to differentiate potency thresholds.
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). The compound is stable at pH 5–7 but hydrolyzes rapidly in acidic conditions (t₁/₂ < 2 hours at pH 1) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for room-temperature storage .
Q. How should structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent Variation : Modify the 3-ethyl and 4,7-dimethoxy groups. For example, replacing ethyl with a bulkier tert-butyl group increases lipophilicity (logP from 2.1 to 3.5) but may reduce solubility .
- Bioisosteric Replacement : Substitute the isobutyramide group with a thioamide (C=O → C=S). This enhances FabI binding (ΔG improvement of 1.3 kcal/mol) but requires stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
